5-Methyl-2,1,3-benzoselenadiazole
Overview
Description
5-Methyl-2,1,3-benzoselenadiazole: is an organoselenium compound with the molecular formula C7H6N2Se.
Mechanism of Action
Target of Action
It’s known that organoselenium compounds, including 2,1,3-benzoselenadiazole derivatives, are commonly found to be efficient catalysts in a variety of organic reactions .
Mode of Action
It’s known that 2,1,3-benzoselenadiazole derivatives form dimeric units due to intermolecular se n interactions . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Organoselenium compounds are known to be involved in various biochemical reactions, suggesting that they may affect multiple pathways .
Result of Action
Organoselenium compounds are known to have various biological properties, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Methyl-2,1,3-benzoselenadiazole plays a significant role in biochemical reactions, particularly as a catalyst in organic reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be an efficient catalyst in the allylic chlorination of terpenic olefins . Additionally, this compound is employed as a ligand in asymmetric syntheses, interacting with enzymes and proteins to facilitate these reactions . The nature of these interactions often involves the formation of dimeric units due to intermolecular selenium-nitrogen contacts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as an antioxidant and anti-inflammatory agent, impacting cytokine production and enzyme inhibition . These effects are crucial in understanding its potential therapeutic applications, particularly in cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to form stable interactions with enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are essential for its role in biochemical reactions and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects and their implications for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biochemical activity . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . These interactions are crucial for its accumulation in target tissues and its overall efficacy as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,1,3-benzoselenadiazole typically involves the reaction of 4-methyl-o-phenylenediamine with selenium dioxide in N,N-dimethylformamide. The reaction mixture is stirred at room temperature for 24 hours, followed by dilution with water and extraction with ethyl acetate .
Industrial Production Methods: These often include bromination followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Hiyama cross-coupling .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the selenium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyl-2,1,3-benzoselenadiazole is used as a building block in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its strong electron-accepting properties make it valuable in constructing donor-acceptor dyes .
Biology and Medicine: These complexes can be used as catalysts in asymmetric synthesis and as bioactive molecules with antioxidant, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is employed as an intermediate in the production of advanced materials, including semiconductors and photoconductors .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of selenium.
2,1,3-Benzoxadiazole: Contains oxygen instead of selenium.
5,6-Dimethyl-2,1,3-benzoselenadiazole: A derivative with additional methyl groups.
Uniqueness: 5-Methyl-2,1,3-benzoselenadiazole is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. The selenium atom enhances the compound’s ability to participate in redox reactions and form stable complexes with metals, making it valuable in various applications .
Properties
IUPAC Name |
5-methyl-2,1,3-benzoselenadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2Se/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMMCAMXBKLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149986 | |
Record name | 2,1,3-Benzoselenadiazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-91-7 | |
Record name | 5-Methyl-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpiazselenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylpiazselenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoselenadiazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2,1,3-benzoselenadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLPIAZSELENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IZJ4DE9DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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